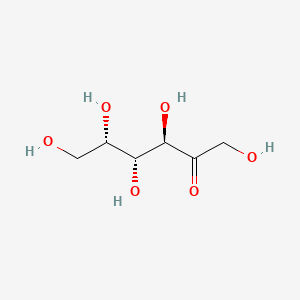
N1-(3-Aminopropyl)butane-1,4-diamine phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(3-Aminopropyl)butane-1,4-diamine phosphate is a chemical compound known for its role in various biological and chemical processes. It is a type of polyamine, which are organic compounds having two or more primary amino groups. Polyamines are essential for cell growth and function, and they are found in all living cells. This compound is particularly significant in the study of cellular metabolism and regulation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-Aminopropyl)butane-1,4-diamine phosphate typically involves the reaction of 1,4-diaminobutane with 3-aminopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions. The product is then purified through various techniques such as crystallization, distillation, or chromatography to achieve the desired quality.
化学反应分析
Types of Reactions
N1-(3-Aminopropyl)butane-1,4-diamine phosphate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.
Substitution: In this reaction, one functional group in the molecule is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may produce aldehydes or ketones, while reduction could yield amines or alcohols. Substitution reactions can result in a wide range of derivatives depending on the substituent introduced.
科学研究应用
N1-(3-Aminopropyl)butane-1,4-diamine phosphate has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and as a building block for more complex molecules.
Biology: The compound plays a crucial role in studying cellular metabolism, gene expression, and enzyme activity.
Medicine: It is investigated for its potential therapeutic effects, including its role in cancer treatment and neuroprotection.
Industry: The compound is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
作用机制
The mechanism of action of N1-(3-Aminopropyl)butane-1,4-diamine phosphate involves its interaction with various molecular targets and pathways. It can bind to DNA, RNA, and proteins, influencing their structure and function. The compound is also involved in regulating ion transport, calcium dynamics, and signaling pathways, which are critical for cellular processes such as growth, differentiation, and stress response.
相似化合物的比较
Similar Compounds
Spermidine: Another polyamine with similar structure and functions, involved in cellular metabolism and regulation.
Spermine: A polyamine with additional amino groups, playing a role in stabilizing DNA and RNA structures.
Putrescine: The simplest polyamine, involved in cell growth and differentiation.
Uniqueness
N1-(3-Aminopropyl)butane-1,4-diamine phosphate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its phosphate group also enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications.
属性
IUPAC Name |
N'-(3-aminopropyl)butane-1,4-diamine;phosphoric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19N3.H3O4P/c8-4-1-2-6-10-7-3-5-9;1-5(2,3)4/h10H,1-9H2;(H3,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYFIQPTQUZRIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCN)CN.OP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H22N3O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49721-50-8 |
Source


|
| Record name | 1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49721-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,4-dithiophen-2-yl-2,5-dihydropyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B7949113.png)

![6-Oxa-1-aza-spiro[3.4]octane oxalate](/img/structure/B7949132.png)











